

# An In-depth Technical Guide on the Traditional Medicinal Uses of Clerodendrum Species

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Clerodenoside A*

Cat. No.: B15592184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The genus *Clerodendrum*, belonging to the Lamiaceae family, encompasses a diverse group of flowering plants with a rich history in traditional medicine across Asia and Africa. Ethnobotanical records reveal the extensive use of various *Clerodendrum* species for treating a wide array of ailments, including inflammatory conditions, infections, respiratory diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the traditional uses of prominent *Clerodendrum* species, supported by modern scientific validation. It delves into the rich phytochemical landscape of this genus, presenting quantitative data on the biological activities of its extracts and isolated compounds. Detailed experimental protocols for key pharmacological assays are provided to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying the therapeutic effects of *Clerodendrum* bioactives through the visualization of key signaling pathways.

## Introduction

The genus *Clerodendrum* comprises over 500 species of shrubs, small trees, and herbs distributed in tropical and subtropical regions. For centuries, various parts of these plants, including leaves, roots, stems, and flowers, have been integral components of traditional medicine systems like Ayurveda, Siddha, and Traditional Chinese Medicine.<sup>[1][2]</sup> These plants are traditionally used to treat a multitude of conditions such as fever, rheumatism, asthma, skin diseases, and diabetes.<sup>[3][4]</sup> The therapeutic potential of *Clerodendrum* species is attributed to

a diverse array of bioactive secondary metabolites, including diterpenoids, flavonoids, phenylethanoid glycosides, and steroids.[5][6] Modern pharmacological studies have begun to validate these traditional claims, demonstrating activities such as anti-inflammatory, antioxidant, antimicrobial, hepatoprotective, and anticancer effects.[5][7] This guide aims to bridge the gap between traditional knowledge and contemporary scientific research, providing a technical resource for the exploration of *Clerodendrum* species as a source for novel drug discovery and development.

## Traditional Medicinal Uses and Phytochemistry

Traditional medicine systems have long recognized the therapeutic value of the *Clerodendrum* genus. Various species are employed to treat a wide spectrum of diseases, reflecting the chemical diversity within the genus.

*Clerodendrum infortunatum*, commonly known as hill glory bower, is widely used in Ayurvedic and Siddha medicine. Its leaves are traditionally used for diarrhea, liver disorders, and headaches, while the leaf and root are applied as an antidandruff agent, antipyretic, and for the treatment of malaria, skin diseases, and tumors.[4][8] Ethnobotanical studies have documented its use by various indigenous communities for ailments like rheumatism, fever, and burns.[9]

*Clerodendrum phlomidis*, known as 'Arni' or 'Agnimantha' in Ayurveda, is a key ingredient in the traditional formulation 'Dashamoola'. [1] Traditionally, its roots, leaves, and bark are used for inflammatory conditions, fever, respiratory ailments like asthma, and digestive disorders.[10] [11] It is also used to manage diabetes, gonorrhea, and obesity.[1]

*Clerodendrum serratum*, or 'Bharangi', is another important medicinal plant in Ayurveda, primarily used for respiratory conditions like the common cold, chronic sinusitis, allergic rhinitis, and cough.[12] Its roots are traditionally used for their anti-inflammatory, digestive, and carminative properties and are also employed in the treatment of tumors and skin diseases.[13] [14]

*Clerodendrum indicum*, known as Turk's Turban, is traditionally used as an expectorant and bronchodilator for treating chronic coughs, asthma, and bronchitis.[15] In Java, dried leaves are smoked to relieve asthma, while in India, the plant juice is used for skin problems.[16]

The medicinal properties of Clerodendrum species are attributed to their rich and diverse phytochemical composition. Over 280 compounds have been isolated from this genus, including diterpenoids, triterpenoids, flavonoids, phenylethanoid glycosides, and steroids.<sup>[5]</sup> Notable bioactive compounds that have been extensively studied for their pharmacological activities include hispidulin, apigenin, luteolin (flavonoids), and acteoside (verbascoside) (a phenylethanoid glycoside).<sup>[3][17]</sup>

## Quantitative Analysis of Biological Activities

Scientific investigations have substantiated the traditional claims with quantitative data, demonstrating the potent biological activities of Clerodendrum extracts and their isolated constituents. The following tables summarize key findings from various in vitro and in vivo studies.

Table 1: Antioxidant Activity of Clerodendrum Species

Species	Plant Part & Extract/Compound	Assay	IC50 Value (µg/mL)	Reference
C. laevifolium	Leaf (Ethanol extract)	DPPH Radical Scavenging	12.70	
C. cyrtophyllum	Leaf (Ethanol extract)	DPPH Radical Scavenging	16.45	[18]
C. paniculatum	Leaf (Ethanol extract)	DPPH Radical Scavenging	27.73	[3]
C. glandulosum	Leaf (Polyphenol-rich fraction)	DPPH Radical Scavenging	32.45	[3]
C. thomsoniae	Leaf (Methanol extract)	DPPH Radical Scavenging	162.23 ± 2.83	[14]
C. paniculatum	Flower (Alcoholic extract)	Nitric Oxide Radical Scavenging	193.09 ± 5.84	[9]
C. thomsoniae	Leaf (Methanol extract)	H2O2 Radical Scavenging	69.74 ± 6.50	[14]
C. cyrtophyllum	Leaf (Ethyl acetate fraction)	ABTS Radical Scavenging	100	[19]
C. glandulosum	Leaf (Polyphenol-rich fraction)	ABTS Radical Scavenging	39.08	[3]

Table 2: Anti-inflammatory Activity of Clerodendrum Species

Species	Plant Part & Extract/Compound	Assay	IC50 Value (µg/mL) / % Inhibition	Reference
C. laevifolium	Leaf (Ethanol extract)	Lipoxygenase Inhibition	14.12	
C. infortunatum	Leaf (Ethyl acetate extract)	Heat-induced Membrane Stabilization	331.3	[11]
C. infortunatum	Leaf (Ethyl acetate extract)	Hypotonicity-induced Membrane Stabilization	308.3	[11]
C. infortunatum	Leaf (Ethyl acetate extract)	Protein Anti-denaturation	279.2	[11]
C. paniculatum	Leaf (Petroleum ether extract)	HRBC Membrane Stabilization	57.15% protection at 1000 µg/mL	[20]
C. phlomidis	Root bark (Aqueous extract)	Carrageenan-induced Rat Paw Edema	15.85% inhibition at 21.6 mL/kg	[21]
C. quadriloculare	Leaf (Methanol extract)	15-Lipoxygenase Inhibition	380	[22]

Table 3: Antimicrobial Activity of Clerodendrum Species

Species	Plant Part & Extract/Compound	Microorganism	MIC Value (µg/mL)	Reference
C. myricoides	(Methanolic fraction)	Staphylococcus aureus	15.3	[23]
C. myricoides	(Methanolic fraction)	Escherichia coli	31.25	[23]
C. myricoides	(Methanolic fraction)	Candida albicans	31.25	[23]
C. myricoides	(Methanolic fraction)	Mycobacterium tuberculosis	<12.5	[23]
C. inerme	Leaf (Water extract)	Methicillin-resistant S. aureus	0.39	[24]
C. inerme	Leaf (Water extract)	S. aureus	0.78	[24]
C. viscosum	(Ethyl alcohol extract)	S. aureus, B. subtilis, S. typhi, E. coli	64-128	[16]

Table 4: Enzyme Inhibitory and Cytotoxic Activities of Clerodendrum Species

Species	Plant Part & Extract/Compound	Assay	IC50/EC50 Value (μM or μg/mL)	Reference
C. trichotomum	Apigenin	α-Glucosidase Inhibition	15-700 μM (for various compounds)	[2]
C. trichotomum	Apigenin 7-O-β-D-glucuronide	PPAR-γ Agonist Activity	2.3-24.9 μM (EC50)	[2]
C. glandulosum	Verbascoside	α-Amylase Inhibition	337.4 ± 6.58 μg/mL	[25]
C. glandulosum	Polyphenol-rich fraction	Aldose Reductase Inhibition	2.18 ± 0.10 μg/mL	[25]
C. thomsoniae	Leaf (Methanol extract)	α-Amylase Inhibition	344.72 ± 2.04 μg/mL	[14]
C. thomsoniae	Leaf (Methanol extract)	α-Glucosidase Inhibition	141.13 ± 10.05 μg/mL	[14]
C. infortunatum	Leaf (Ethyl acetate extract)	Brine Shrimp Lethality	47.3 μg/mL (LC50)	[11]

## Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key pharmacological assays cited in the context of Clerodendrum research.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the in vitro antioxidant activity of plant extracts.

- Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical

form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[26]

- Procedure:
  - Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[1]
  - Preparation of test samples: Dissolve the Clerodendrum extract in the same solvent used for the DPPH solution to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
  - Assay: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add a fixed volume of the DPPH working solution to each well. A control well should contain the solvent and the DPPH solution without the sample. A blank well should contain the solvent only.[27]
  - Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[27]
  - Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity =  $\left[ \frac{\text{Absorbance of control} - \text{Absorbance of sample}}{\text{Absorbance of control}} \right] \times 100$ [1] The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the extract concentrations.

## Carrageenan-Induced Rat Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

- Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema formation. The first phase is mediated by the release of histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins and other inflammatory mediators. The ability of a test substance to reduce the paw edema indicates its anti-inflammatory potential.[28]



- Procedure:
  - Animal selection and grouping: Use healthy adult rats, typically Wistar or Sprague-Dawley strains. Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or aspirin), and test groups receiving different doses of the Clerodendrum extract.[\[21\]](#)
  - Dosing: Administer the vehicle (e.g., saline or a suspension agent), the standard drug, and the Clerodendrum extract orally or intraperitoneally to the respective groups, typically 30-60 minutes before carrageenan injection.[\[28\]](#)
  - Induction of edema: Inject a 1% solution of carrageenan in saline (usually 0.1 mL) into the subplantar region of the right hind paw of each rat.[\[16\]](#)
  - Measurement of paw volume: Measure the paw volume of each rat at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[\[29\]](#)
- Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Mean paw volume of control group - Mean paw volume of treated group) / Mean paw volume of control group ] x 100[\[30\]](#)

## Carbon Tetrachloride (CCl<sub>4</sub>)-Induced Hepatotoxicity Assay in Rats

This in vivo model is used to evaluate the hepatoprotective activity of test substances.

- Principle: CCl<sub>4</sub> is a well-known hepatotoxin that is metabolized in the liver by cytochrome P450 enzymes to form highly reactive free radicals, primarily the trichloromethyl radical (CCl<sub>3</sub>•). These free radicals initiate lipid peroxidation of the cell membranes of hepatocytes, leading to cell damage, necrosis, and the release of liver enzymes into the bloodstream. A hepatoprotective agent will mitigate this damage.[\[31\]](#)
- Procedure:
  - Animal grouping and treatment: Divide rats into several groups: a normal control group, a CCl<sub>4</sub> control group, a standard drug group (e.g., silymarin), and test groups pre-treated

with different doses of the Clerodendrum extract for a specified period (e.g., 7-14 days).[7]  
[32]

- Induction of hepatotoxicity: On the last day of the treatment period, induce liver damage in all groups except the normal control by administering CCl<sub>4</sub> (typically diluted in olive oil or liquid paraffin) via intraperitoneal injection or oral gavage.
- Sample collection: After a specific time post-CCl<sub>4</sub> administration (e.g., 24 hours), collect blood samples for biochemical analysis and sacrifice the animals to collect liver tissue for histopathological examination.[33]
- Biochemical analysis: Measure the levels of liver marker enzymes in the serum, such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP), as well as bilirubin and total protein.[34]
- Histopathological examination: Process the liver tissues for histopathological analysis to observe changes in liver architecture, such as necrosis, inflammation, and fatty changes.
- Evaluation: The hepatoprotective effect is determined by the ability of the Clerodendrum extract to significantly reduce the CCl<sub>4</sub>-induced elevation of serum liver enzyme levels and to ameliorate the histopathological damage to the liver tissue compared to the CCl<sub>4</sub> control group.

## Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This in vitro assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is the lowest concentration of the agent at which no growth is observed.[20]
- Procedure:

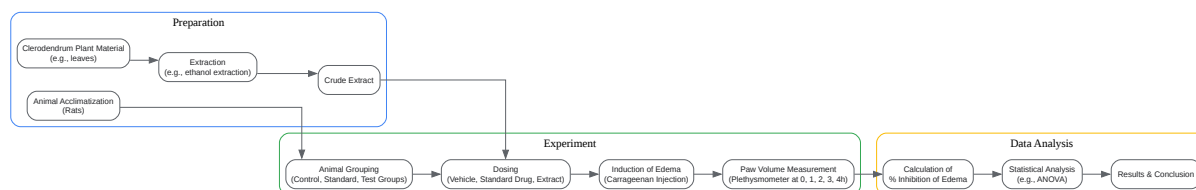
- Preparation of antimicrobial agent dilutions: Prepare a stock solution of the Clerodendrum extract. In a 96-well plate, perform a serial two-fold dilution of the extract in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[35]
- Preparation of inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.[20]
- Inoculation: Inoculate each well containing the diluted extract with the standardized microbial suspension. Include a growth control well (broth and inoculum without extract) and a sterility control well (broth only).[35]
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours. [8]
- Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism.[6]

## Visualization of Molecular Mechanisms

The therapeutic effects of Clerodendrum species are underpinned by the modulation of key cellular signaling pathways. Bioactive compounds from these plants, particularly flavonoids and phenylethanoid glycosides, have been shown to interact with multiple molecular targets involved in inflammation, oxidative stress, and metabolic regulation.

## Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory activity of a Clerodendrum extract using the carrageenan-induced rat paw edema model.

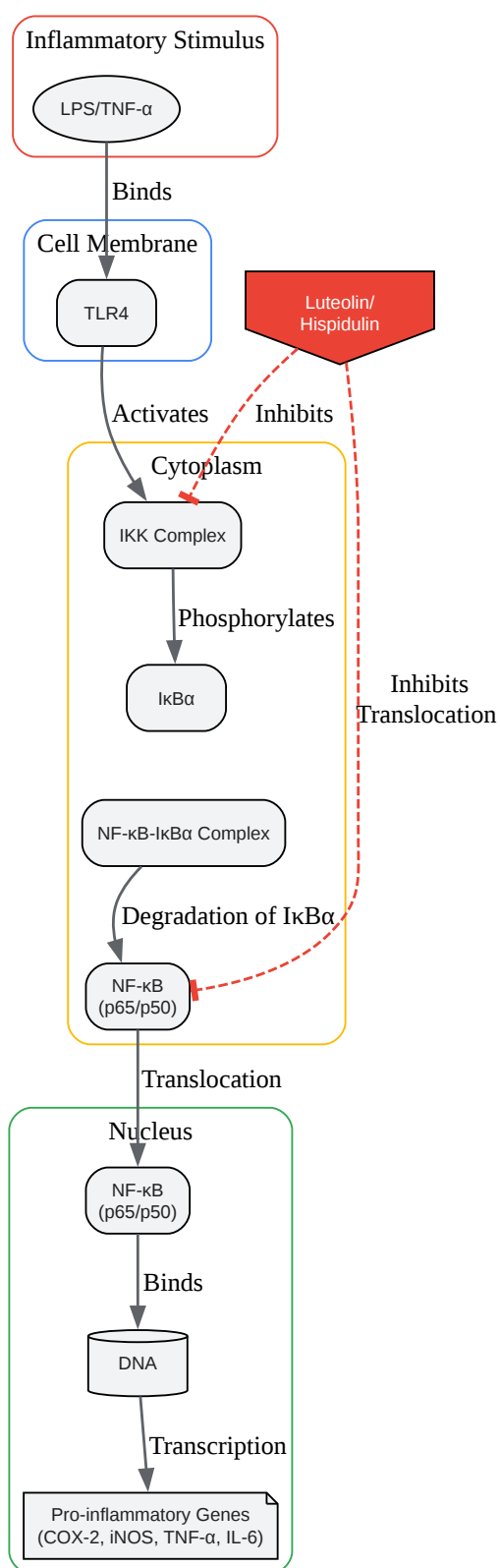


[Click to download full resolution via product page](#)

Caption: Workflow for carrageenan-induced paw edema assay.

## Modulation of the NF- $\kappa$ B Signaling Pathway by Clerodendrum Flavonoids

The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a central regulator of inflammation. Several flavonoids from Clerodendrum species, such as luteolin and hispidulin, have been shown to inhibit this pathway.



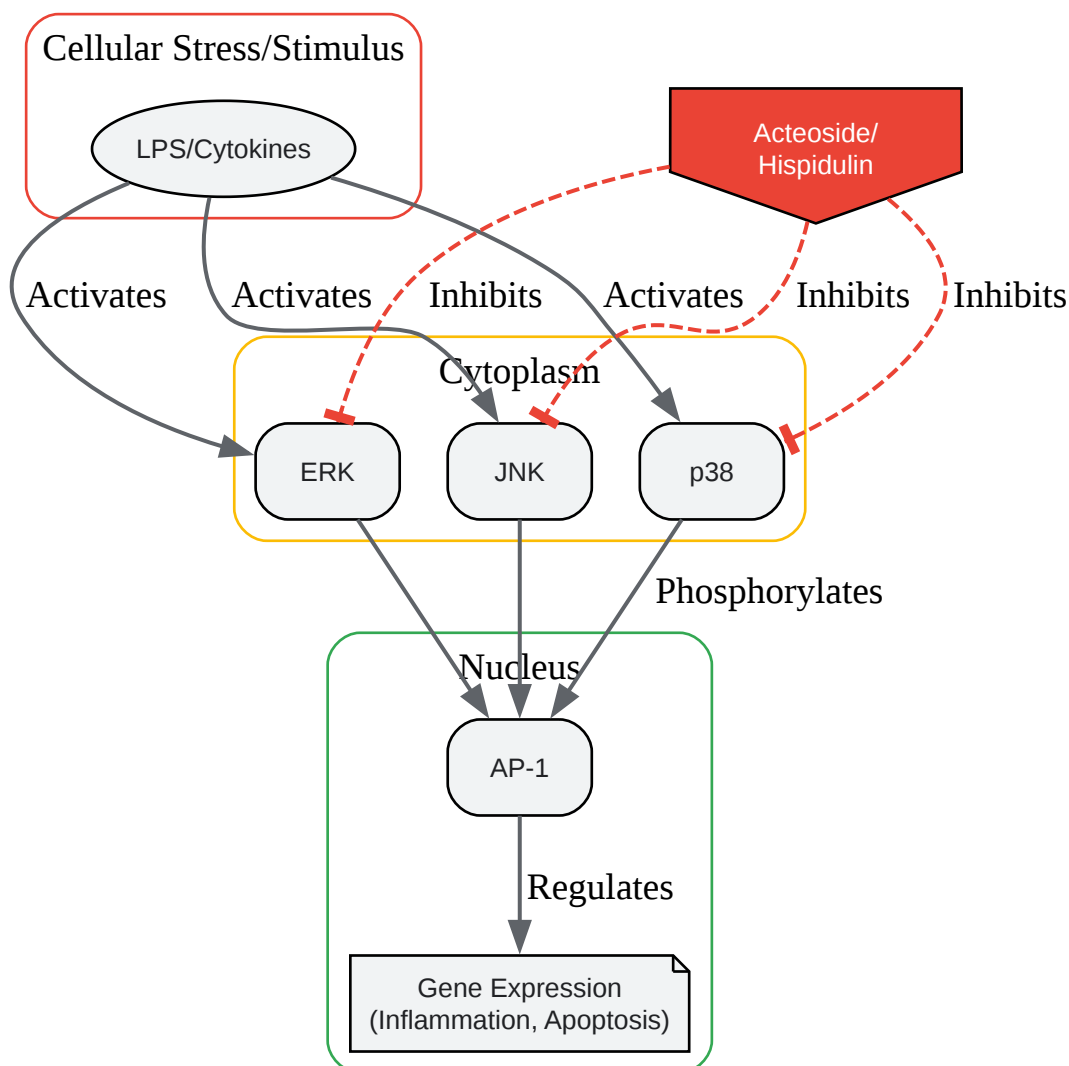
[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB pathway by Clerodendrum flavonoids.

Luteolin and hispidulin inhibit the NF- $\kappa$ B pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein I $\kappa$ B $\alpha$ .<sup>[13][19]</sup> This action blocks the release and nuclear translocation of the NF- $\kappa$ B p65/p50 dimer, thereby suppressing the transcription of pro-inflammatory genes like COX-2, iNOS, TNF- $\alpha$ , and IL-6.<sup>[14]</sup>

## Modulation of the MAPK Signaling Pathway by Clerodendrum Bioactives

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation and apoptosis. Bioactive compounds from Clerodendrum, such as acteoside (verbascoside) and hispidulin, can modulate this pathway.



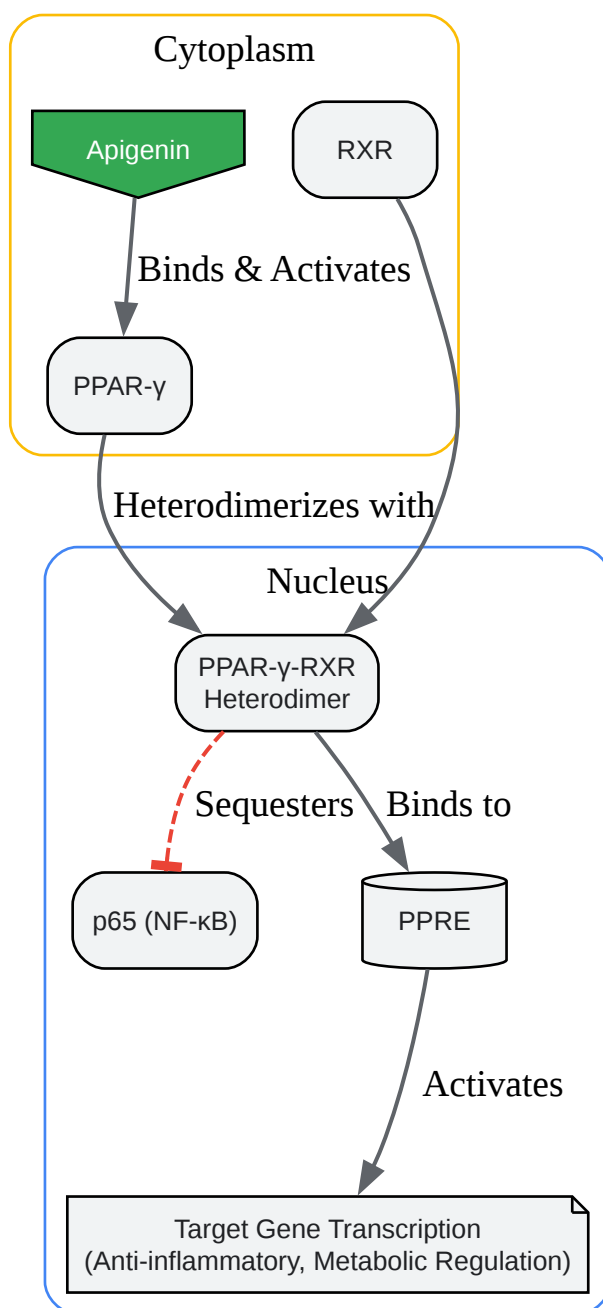
[Click to download full resolution via product page](#)

Caption: Modulation of the MAPK pathway by Clerodendrum bioactives.

Acteoside and hispidulin have been shown to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[\[12\]](#)[\[19\]](#) By doing so, they can suppress the activation of downstream transcription factors like AP-1, leading to a reduction in the expression of genes involved in inflammation and apoptosis.[\[11\]](#)

## Activation of the PPAR- $\gamma$ Signaling Pathway by Clerodendrum Flavonoids

Peroxisome Proliferator-Activated Receptor-gamma (PPAR- $\gamma$ ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. Flavonoids like apigenin from Clerodendrum species can act as agonists for PPAR- $\gamma$ .



[Click to download full resolution via product page](#)

Caption: Activation of the PPAR-γ pathway by Clerodendrum flavonoids.

Apigenin acts as a natural modulator of PPAR-γ.[9] Upon activation by apigenin, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in anti-inflammatory responses and metabolic regulation.[2]



Furthermore, activated PPAR- $\gamma$  can inhibit the activity of the pro-inflammatory transcription factor NF- $\kappa$ B by sequestering the p65 subunit.[22]

## Conclusion and Future Perspectives

The traditional medicinal uses of Clerodendrum species are well-supported by a growing body of scientific evidence. The quantitative data on their biological activities, coupled with an understanding of their phytochemical composition and molecular mechanisms of action, highlight the immense potential of this genus for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to facilitate further research into the pharmacological properties of Clerodendrum extracts and their bioactive constituents.

Future research should focus on the isolation and characterization of novel compounds, comprehensive preclinical and clinical trials to establish the safety and efficacy of standardized extracts, and further elucidation of the complex signaling pathways modulated by these natural products. The integration of traditional knowledge with modern scientific approaches will be crucial in unlocking the full therapeutic potential of the Clerodendrum genus for the benefit of human health.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Activation of PPAR $\gamma$  by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF- $\kappa$ B signaling pathway | PLOS One [journals.plos.org]

- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF- $\kappa$ B/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC determination by broth microdilution. [bio-protocol.org]
- 7. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects [mdpi.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Protective Roles of Apigenin Against Cardiometabolic Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Anti-Proliferative and Anti-Migratory Activities of Hispidulin on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acteoside Counteracts Interleukin-1  $\beta$ -Induced Catabolic Processes through the Modulation of Mitogen-Activated Protein Kinases and the NF  $\kappa$  B Cellular Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luteolin suppresses inflammation-associated gene expression by blocking NF- $\kappa$ B and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luteolin Suppresses Inflammatory Mediator Expression by Blocking the Akt/NF $\kappa$ B Pathway in Acute Lung Injury Induced by Lipopolysaccharide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Verbascoside potentiates the effect of tyrosine kinase inhibitors on the induction of apoptosis and oxidative stress via the Abl-mediated MAPK signalling pathway in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]

- 23. Verbascoside Protects Gingival Cells against High Glucose-Induced Oxidative Stress via PKC/HMGB1/RAGE/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Luteolin inhibits inflammatory responses by downregulating the JNK, NF-κB, and AP-1 pathways in TNF-α activated HepG2 cells | Semantic Scholar [semanticscholar.org]
- 26. youtube.com [youtube.com]
- 27. marinebiology.pt [marinebiology.pt]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 2.7.1. Assessment of carrageenan-induced paw oedema [bio-protocol.org]
- 31. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
- 35. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Traditional Medicinal Uses of Clerodendrum Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592184#traditional-medicinal-uses-of-clerodendrum-species]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)